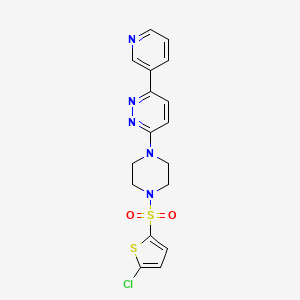

![molecular formula C18H12Cl2N2O2S B2548496 4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477568-76-6](/img/structure/B2548496.png)

4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

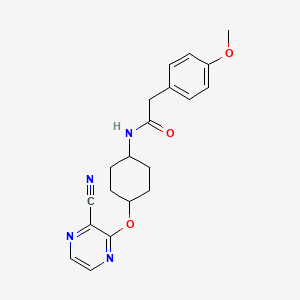

The compound “4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical compounds . It also contains a 1,3-thiazol-2-yl group, which is a type of heterocyclic compound containing sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the 1,3-thiazol-2-yl group could potentially introduce some steric hindrance .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have garnered significant attention in drug discovery due to their privileged structure motif. Although not found in nature, they exhibit remarkable properties such as high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been extensively studied. Researchers have developed various methodologies for preparing this scaffold. Notably, click chemistry approaches have gained popularity. These synthetic methods enable the efficient construction of 1,2,3-triazoles, making them valuable tools in organic synthesis .

Polymer Chemistry

1,2,3-Triazoles find applications in polymer science. Their incorporation into polymer backbones can enhance material properties, such as mechanical strength, thermal stability, and solubility. Researchers explore their use in designing functional polymers for drug delivery, coatings, and sensors .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. 1,2,3-Triazoles serve as versatile building blocks for constructing supramolecular assemblies, such as host-guest complexes and coordination polymers. These assemblies have applications in molecular recognition, catalysis, and materials science .

Bioconjugation and Chemical Biology

Functionalized 1,2,3-triazoles are valuable for bioconjugation. Researchers use them to link biomolecules (e.g., proteins, peptides, and nucleic acids) to other entities, such as fluorescent dyes or nanoparticles. These bioconjugates play a crucial role in biological imaging, drug delivery, and diagnostics .

Fluorescent Imaging

1,2,3-Triazoles can be modified to incorporate fluorophores, making them useful in fluorescent imaging techniques. Researchers exploit their fluorescence properties for visualizing cellular processes, studying protein-protein interactions, and tracking drug delivery systems in living organisms .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes

properties

IUPAC Name |

4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O2S/c1-10(23)11-2-4-12(5-3-11)17(24)22-18-21-16(9-25-18)14-7-6-13(19)8-15(14)20/h2-9H,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRBUXSSYWBJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)

![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)

![(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548424.png)

![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)